

# CAS number for (3-(Trifluoromethyl)pyridin-2-yl)methanol

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## Compound of Interest

**Compound Name:** (3-(Trifluoromethyl)pyridin-2-yl)methanol

**Cat. No.:** B143819

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An In-depth Technical Guide to **(3-(Trifluoromethyl)pyridin-2-yl)methanol**: Synthesis, Properties, and Applications in Drug Discovery

## Abstract

**(3-(Trifluoromethyl)pyridin-2-yl)methanol** is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl ( $\text{CF}_3$ ) group onto the pyridine scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive technical overview of the subject compound, including its identification, key properties, detailed synthetic methodologies, and its critical role as a building block in modern drug design. We delve into the mechanistic rationale behind its synthesis and utility, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

## Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

- Compound Name: **(3-(Trifluoromethyl)pyridin-2-yl)methanol**
- CAS Number: 131747-44-9.[\[1\]](#)
- Related Salt: The hydrochloride salt is also commercially available, with CAS Number 1198416-90-8.[\[2\]](#)

The introduction of the highly electronegative  $\text{CF}_3$  group significantly influences the molecule's properties compared to its non-fluorinated analogue. A summary of its key computed and experimental properties is presented below.

Property	Value	Source
Molecular Formula	$\text{C}_7\text{H}_6\text{F}_3\text{NO}$	PubChem
Molecular Weight	177.12 g/mol	<a href="#">[3]</a>
Appearance	Off-white solid (for hydrochloride salt)	<a href="#">[2]</a>
Synonyms	2-Hydroxymethyl-3-trifluoromethyl-pyridine	<a href="#">[1]</a>
Predicted XLogP	0.9	<a href="#">[3]</a>
Monoisotopic Mass	177.04014830 Da	<a href="#">[3]</a>

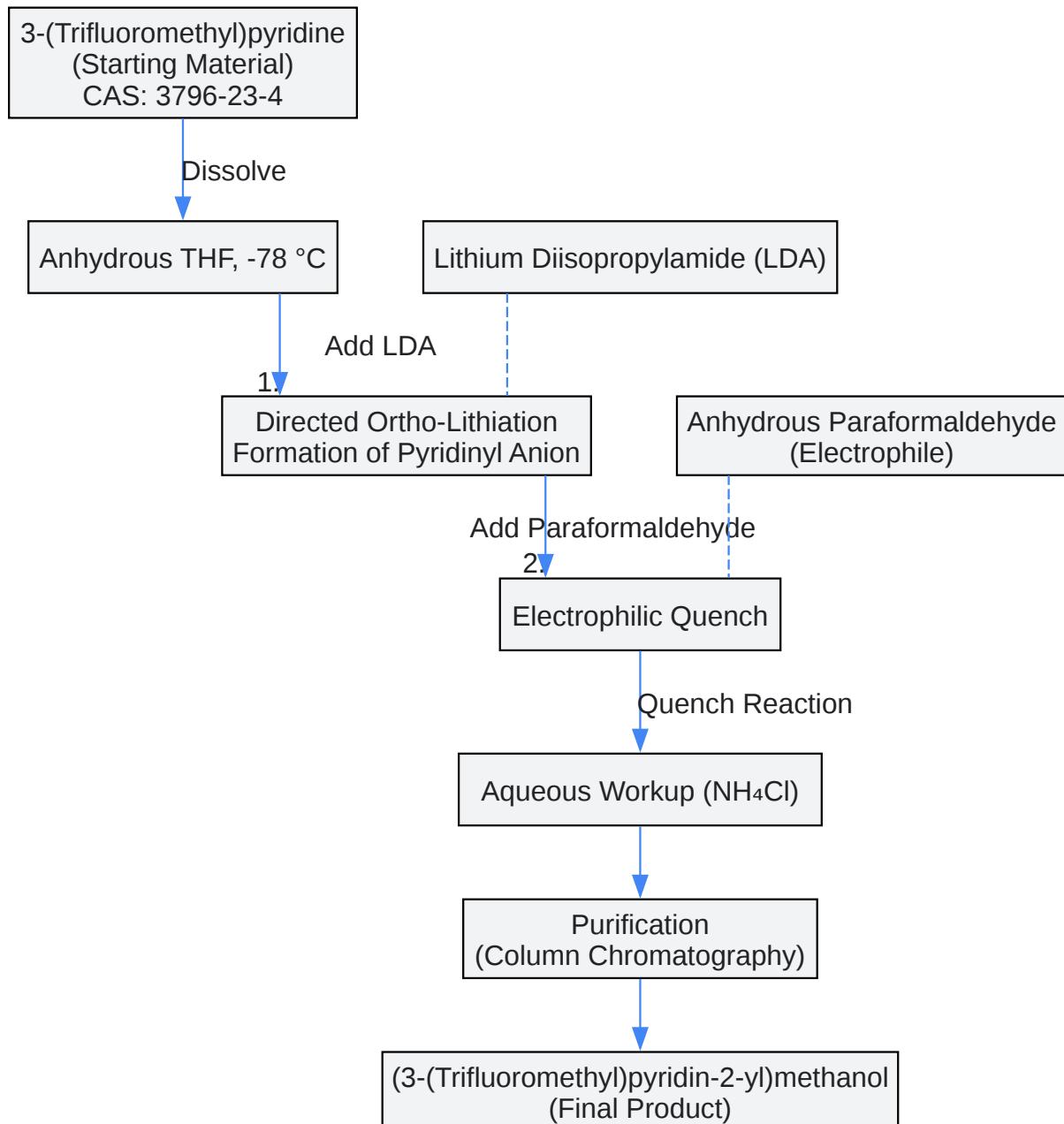
Characterization of **(3-(Trifluoromethyl)pyridin-2-yl)methanol** is typically achieved using standard analytical techniques. Spectroscopic data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, and Mass Spectrometry (MS), are essential for confirming the structural integrity and purity of synthesized batches.[\[4\]](#)

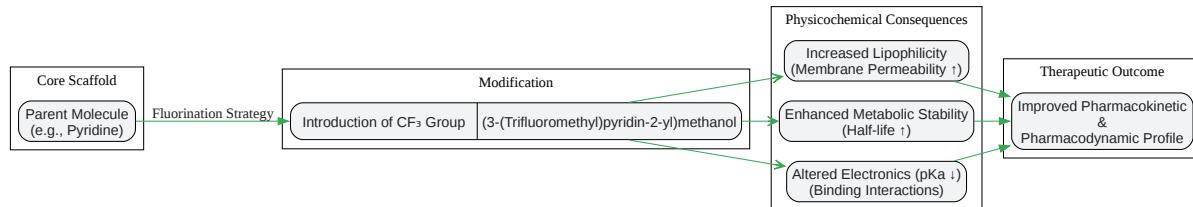
## Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be approached through various strategies, including the fluorination of corresponding trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks.[\[5\]](#) For **(3-(Trifluoromethyl)pyridin-2-yl)methanol**, a common and direct laboratory-scale approach involves the functionalization of a commercially available precursor, 3-(Trifluoromethyl)pyridine.

The proposed synthetic pathway involves a directed ortho-lithiation, followed by electrophilic quench with formaldehyde. This method is efficient for introducing a hydroxymethyl group at the C2 position, ortho to the pyridine nitrogen, which directs the metalation.

## Synthetic Workflow Diagram





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## Sources

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